3-(2,6-Dichlorophenyl)propan-1-amine hydrochloride
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Overview
Description
3-(2,6-Dichlorophenyl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C9H12Cl3N and a molecular weight of 240.56 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dichlorophenyl)propan-1-amine hydrochloride typically involves the reaction of 2,6-dichlorobenzaldehyde with nitromethane to form 2,6-dichlorophenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield 3-(2,6-dichlorophenyl)propan-1-amine. The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dichlorophenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted amines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(2,6-Dichlorophenyl)propan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: Research into potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2,6-Dichlorophenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(2,6-Dichlorophenyl)propan-1-amine: A closely related compound without the hydrochloride salt.
1-(2,6-Dichlorophenyl)propan-2-amine hydrochloride: Another similar compound with a different substitution pattern on the propanamine chain.
Uniqueness
3-(2,6-Dichlorophenyl)propan-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C9H12Cl3N |
---|---|
Molecular Weight |
240.6 g/mol |
IUPAC Name |
3-(2,6-dichlorophenyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H11Cl2N.ClH/c10-8-4-1-5-9(11)7(8)3-2-6-12;/h1,4-5H,2-3,6,12H2;1H |
InChI Key |
XPEOFJUMXDWBKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CCCN)Cl.Cl |
Origin of Product |
United States |
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